molecular formula C15H11N3O2S B5747752 2-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5747752
M. Wt: 297.3 g/mol
InChI Key: KGRCKUPNZPLPMX-UHFFFAOYSA-N
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Description

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound consists of a benzamide moiety linked to a 1,3,4-thiadiazole ring through a phenoxy group.

Preparation Methods

The synthesis of 2-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-phenoxybenzoic acid with thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of phosphorus oxychloride as a dehydrating agent and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells. For example, it can inhibit DNA replication and protein synthesis, leading to cell death .

Comparison with Similar Compounds

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in its phenoxy group, which enhances its bioactivity and makes it a versatile compound for various applications.

Properties

IUPAC Name

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14(17-15-18-16-10-21-15)12-8-4-5-9-13(12)20-11-6-2-1-3-7-11/h1-10H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRCKUPNZPLPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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